6-Chloro-2,3-dihydrobenzofuran

Lipophilicity Physicochemical profiling ADME prediction

6-Chloro-2,3-dihydrobenzofuran (CAS 289058-21-5) is a chlorinated 2,3-dihydrobenzofuran scaffold with molecular formula C₈H₇ClO and molecular weight 154.59 g/mol. The compound features a chlorine substituent exclusively at the 6-position of the dihydrobenzofuran bicyclic core, distinguishing it from the 4-chloro (CAS 289058-20-4), 5-chloro (CAS 76429-69-1), and 7-chloro (CAS 1174005-71-0) positional isomers.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 289058-21-5
Cat. No. B3121552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dihydrobenzofuran
CAS289058-21-5
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC(=C2)Cl
InChIInChI=1S/C8H7ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
InChIKeyFVTNBEQDTWECHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,3-dihydrobenzofuran (CAS 289058-21-5) – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Chloro-2,3-dihydrobenzofuran (CAS 289058-21-5) is a chlorinated 2,3-dihydrobenzofuran scaffold with molecular formula C₈H₇ClO and molecular weight 154.59 g/mol . The compound features a chlorine substituent exclusively at the 6-position of the dihydrobenzofuran bicyclic core, distinguishing it from the 4-chloro (CAS 289058-20-4), 5-chloro (CAS 76429-69-1), and 7-chloro (CAS 1174005-71-0) positional isomers [1]. The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core framework for numerous biologically active compounds and approved drugs [2]. Typical commercial purity for this building block is ≥95%, with batch-specific quality control documentation (NMR, HPLC, GC) available from major suppliers .

Why Positional Isomer Substitution Fails – 6-Chloro-2,3-dihydrobenzofuran Cannot Be Replaced by 5-Chloro, 4-Chloro, or 7-Chloro Analogs


Substituting 6-chloro-2,3-dihydrobenzofuran with any other positional isomer introduces quantifiable differences in lipophilicity (XLogP3), electronic character, and downstream reactivity that propagate into divergent biological and synthetic outcomes. The 6-chloro isomer (LogP ~2.27–2.77) occupies a distinct lipophilicity window compared with the 5-chloro isomer (XLogP3 = 2.8), a ΔLogP of approximately 0.5 log units that can translate into meaningful differences in membrane permeability and formulation behavior [1]. More critically, the chlorine position dictates the electronic activation/deactivation pattern of the aromatic ring, which governs regioselectivity in cross-coupling reactions (Suzuki, Buchwald–Hartwig, Ullmann) and electrophilic aromatic substitution – a parameter that directly impacts synthetic yield, purity, and the structural diversity accessible from the building block [2]. In biological systems, chloro-substituted 2,3-dihydrobenzofuran derivatives have demonstrated bioactivity that is contingent upon chlorine presence; deschloro analogs were shown to be ineffective as hepatic enzyme inducers, confirming that the chloro substituent – and by extension its position – is a pharmacophoric requirement, not a decorative feature [3].

Quantitative Differentiation Evidence – 6-Chloro-2,3-dihydrobenzofuran versus Closest Positional Isomers and In-Class Analogs


Lipophilicity Differentiation: 6-Chloro vs 5-Chloro Isomer – XLogP3 and LogP Comparison

The 6-chloro positional isomer exhibits lower computed lipophilicity than the 5-chloro isomer, a difference that can impact passive membrane permeability predictions and formulation solvent selection [1]. The 6-chloro isomer (LogP = 2.2749, XLogP3 range 2.18–2.77 depending on algorithm) is approximately 0.03–0.53 log units less lipophilic than the 5-chloro isomer (XLogP3 = 2.8), representing a measurable difference in partition coefficient that may influence bioavailability predictions in early drug discovery [1].

Lipophilicity Physicochemical profiling ADME prediction

Antibacterial Activity Spectrum: 6-Chloro-Substituted Dihydrobenzofuran Derivative vs Unsubstituted and Heteroaryl Analogs

A 6-chloro-substituted 2,3-dihydrobenzofuran derivative – specifically 3-(6-chloro-3-hydroxy-3-phenyl-2,3-dihydrobenzofuran-2-yl)acrylic acid methyl ester – demonstrated promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria, whereas other compounds in the same photochemically synthesized dihydrobenzofuran series lacking the 6-chloro substitution pattern showed only moderate activity [1]. This finding positions the 6-chloro-substituted dihydrobenzofuran core as a productive starting point for antibacterial lead optimization.

Antimicrobial screening Gram-positive Gram-negative Structure-activity relationship

IRAK4 Inhibitor Platform: 2,3-Dihydrobenzofuran Scaffold Delivers Sub-10 nM Enzymatic Potency with Favorable Kinase Selectivity

A series of 2,3-dihydrobenzofuran-based IRAK4 inhibitors – a scaffold class to which 6-chloro-2,3-dihydrobenzofuran belongs as a key synthetic intermediate – produced compound 22 with IRAK4 IC₅₀ = 8.7 nM and antiproliferative activity against the MYD88 L265P DLBCL cell line (OCI-LY10 IC₅₀ = 0.248 μM) [1]. This potency was achieved with favorable kinase selectivity, demonstrating that the dihydrobenzofuran core can support highly optimized drug-target interactions when the chlorine substituent is appropriately positioned to modulate electronic properties and binding pocket complementarity.

IRAK4 inhibition DLBCL Kinase selectivity Drug discovery

BET Bromodomain BD2 Selectivity: 2,3-Dihydrobenzofuran Core Enables 1000-Fold Domain Discrimination

A structurally optimized series of 2,3-dihydrobenzofurans was developed as highly potent BET inhibitors achieving 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) [1]. Inhibitor 71 (GSK852), which emerged from this program, demonstrated potent, 1000-fold-selective BD2 inhibition with good in vivo pharmacokinetics in rat and dog [1]. This selectivity profile is among the highest reported for any BET inhibitor scaffold and is directly attributable to the unique geometry and substitution vectors of the 2,3-dihydrobenzofuran core, distinguishing it from triazolo-benzodiazepine, isoxazole, and other BET inhibitor chemotypes.

BET inhibition Bromodomain selectivity Epigenetics BD2-selective

Chlorine Substituent as Pharmacophoric Requirement: CYP450 Enzyme Induction in Dihydrobenzofuran Analogs

In a comparative study of clofibrate analogs, only compounds bearing a chloro substituent – specifically ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate and ethyl 6-chlorochroman-2-carboxylate – possessed hepatic enzyme inductive properties comparable to the parent drug clofibrate, while their deschloro analogs were completely ineffective as CYP450 inducers [1]. This establishes the chloro substituent as a pharmacophoric requirement within the dihydrobenzofuran class and implies that the 6-chloro positional isomer is mechanistically distinct from any non-chlorinated 2,3-dihydrobenzofuran for applications involving drug metabolism modulation.

Hepatic enzyme induction Cytochrome P450 Drug metabolism SAR

Physicochemical Property Differentiation: 6-Chloro vs Unsubstituted 2,3-Dihydrobenzofuran – Density and Boiling Point Shifts

Chlorine substitution at the 6-position introduces measurable changes in bulk physicochemical properties relative to the unsubstituted parent scaffold . The predicted density of 6-chloro-2,3-dihydrobenzofuran (1.272 g/cm³) is approximately 19% higher than the experimentally measured density of unsubstituted 2,3-dihydrobenzofuran (1.065 g/cm³ at 25 °C), while the predicted boiling point (223.3 °C) is approximately 35 °C higher than the experimental boiling point of the parent (188–189 °C) . These differences have practical implications for purification strategy (distillation conditions), storage, and formulation density calculations.

Physicochemical properties Density Boiling point Formulation

Procurement-Relevant Application Scenarios for 6-Chloro-2,3-dihydrobenzofuran Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Fine-Tuned Lipophilicity (IRAK4, BTK, and Related Kinases)

Medicinal chemistry teams prosecuting IRAK4 or analogous kinase targets can leverage the 6-chloro isomer's LogP window (~2.3–2.8) as a starting point for lead optimization, supported by the demonstrated sub-10 nM IRAK4 potency (IC₅₀ = 8.7 nM) achievable with the 2,3-dihydrobenzofuran scaffold [1]. The 0.5 log unit lower lipophilicity of the 6-chloro isomer relative to the 5-chloro isomer may confer a measurable advantage in reducing hERG binding, improving aqueous solubility, or lowering metabolic clearance – all parameters correlated with LogP in drug discovery . Procurement of the specific 6-chloro isomer rather than the 5-chloro or unsubstituted variants ensures that SAR exploration starts from the lipophilicity baseline most compatible with CNS or systemic drug property guidelines.

BD2-Selective BET Inhibitor Development for Epigenetic Oncology Programs

The 2,3-dihydrobenzofuran scaffold has been clinically validated as a BET BD2-selective inhibitor platform with 1000-fold selectivity over BD1, culminating in inhibitor 71 (GSK852) with favorable in vivo pharmacokinetics [1]. The 6-chloro-2,3-dihydrobenzofuran building block provides a direct entry point into this BD2-selective chemical space. Key structural features – including the quaternary center insertion point that blocks metabolism and the vector for solubility-enhancing substituents – are preserved in the 6-chloro scaffold, making it the appropriate procurement choice for epigenetics programs seeking to replicate or extend the GSK BD2-selective series.

Antibacterial Discovery Targeting Gram-Positive and Gram-Negative Pathogens

For antibacterial discovery programs, the 6-chloro-substituted dihydrobenzofuran core has demonstrated promising activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, K. pneumoniae, P. aeruginosa) bacteria, outperforming other dihydrobenzofurans in the same series [1]. This dual-spectrum activity is a differentiating advantage over scaffolds that show Gram-positive-only activity. Procurement of 6-chloro-2,3-dihydrobenzofuran as the starting building block for library synthesis is justified by the published antibacterial data indicating the 6-chloro substitution pattern contributes favorably to the antimicrobial pharmacophore.

Drug Metabolism and CYP450 Induction Studies Requiring Chlorinated Dihydrobenzofuran Scaffolds

The finding that chloro-substituted 2,3-dihydrobenzofuran analogs induce hepatic CYP450 enzymes while deschloro analogs are completely inactive establishes the chlorine atom as an essential pharmacophoric element for drug metabolism modulation [1]. Researchers investigating structure-activity relationships around CYP450 induction or seeking to exploit this property in prodrug design or drug-drug interaction studies should procure the chlorinated scaffold. The 6-chloro positional isomer offers a defined electronic and steric environment that can be exploited for predictable metabolic outcomes, in contrast to unsubstituted dihydrobenzofuran which lacks this activity entirely.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2,3-dihydrobenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.